3-(Cyclopropylmethyl)piperidine hydrochloride 3-(Cyclopropylmethyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13831811
InChI: InChI=1S/C9H17N.ClH/c1-2-9(7-10-5-1)6-8-3-4-8;/h8-10H,1-7H2;1H
SMILES: C1CC(CNC1)CC2CC2.Cl
Molecular Formula: C9H18ClN
Molecular Weight: 175.70 g/mol

3-(Cyclopropylmethyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC13831811

Molecular Formula: C9H18ClN

Molecular Weight: 175.70 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclopropylmethyl)piperidine hydrochloride -

Specification

Molecular Formula C9H18ClN
Molecular Weight 175.70 g/mol
IUPAC Name 3-(cyclopropylmethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C9H17N.ClH/c1-2-9(7-10-5-1)6-8-3-4-8;/h8-10H,1-7H2;1H
Standard InChI Key FKDVWNINQMLZAZ-UHFFFAOYSA-N
SMILES C1CC(CNC1)CC2CC2.Cl
Canonical SMILES C1CC(CNC1)CC2CC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a six-membered piperidine ring with a cyclopropylmethyl group (-CH₂-C₃H₅) attached to the nitrogen atom at the 3-position. The hydrochloride salt enhances solubility in polar solvents, making it suitable for biological assays. Key structural features include:

  • Molecular Formula: C₉H₁₈ClN

  • Molecular Weight: 175.70 g/mol

  • IUPAC Name: 3-(Cyclopropylmethyl)piperidine hydrochloride

  • SMILES: C1CC(CNC1)CC2CC2.Cl

The cyclopropane ring introduces steric strain, potentially influencing receptor binding and metabolic stability compared to unsubstituted piperidines .

Physicochemical Characteristics

PropertyValueSource
SolubilityWater, DMSO, ethanol
Melting PointNot reported-
LogP (Partition Coefficient)Estimated ~1.2 (unprotonated)
pKa~10.5 (piperidine nitrogen)

The compound’s basicity (pKa ~10.5) suggests protonation under physiological conditions, facilitating interactions with anionic biological targets .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves nucleophilic substitution reactions:

  • Piperidine Alkylation: Reacting piperidine with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) in the presence of a base (e.g., K₂CO₃) .

    Piperidine+Cyclopropylmethyl bromideBase3-(Cyclopropylmethyl)piperidine\text{Piperidine} + \text{Cyclopropylmethyl bromide} \xrightarrow{\text{Base}} \text{3-(Cyclopropylmethyl)piperidine}
  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Challenges:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 3-position requires careful control of reaction conditions .

  • Purification: Column chromatography or recrystallization is needed to isolate the hydrochloride salt .

Industrial-Scale Production

Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance yield and reduce side products, though specific data for this compound remain unpublished .

Biological Activities and Mechanisms

Neuropharmacological Applications

Piperidine scaffolds are common in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. Related compounds modulate:

  • Histamine H₃ Receptors: Dual H₃/σ₁ receptor ligands (e.g., KSK68) show antinociceptive effects in neuropathic pain models .

  • Sigma-1 Receptors: Involvement in neuroprotection and analgesia highlights potential for treating chronic pain .

Antiviral Activity

Spiro-piperidine analogs inhibit influenza A M2 ion channels (IC₅₀ = 1.2 µM), though resistance mutations (e.g., S31N) limit utility . Structural studies suggest the cyclopropyl group may enhance binding to hydrophobic pockets in viral proteins .

Pharmacological Interactions

Receptor Binding Profiles

TargetAffinity (Kᵢ)Model SystemSource
σ₁ Receptor4.5 nMRadioligand assay
H₃ Receptor6.2 nMHEK293T cells
mAChR M₂>10 µMFunctional assay

The high σ₁ receptor affinity suggests utility in pain management, while H₃ receptor antagonism may improve cognitive function .

Metabolic Stability

  • Liver Microsomes: Half-life >60 minutes in human and rat models, indicating favorable metabolic stability .

  • CYP450 Interactions: Minimal inhibition of CYP3A4 and CYP2D6 at therapeutic concentrations .

Applications in Drug Development

Lead Optimization

The compound serves as a precursor for:

  • Antipsychotics: Modulating dopamine D₂/D₃ receptors .

  • Antivirals: Blocking viral entry via ion channel inhibition .

  • Antibacterials: Overcoming macrolide resistance in streptococci .

Case Study: Analgesic Development

Compound 12 (a structural analog) demonstrated ED₅₀ = 13.3 mg/kg in murine neuropathic pain models, outperforming gabapentin without motor impairment .

Future Directions

  • Targeted Synthesis: Explore stereoselective routes to isolate enantiomers with improved efficacy .

  • Mechanistic Studies: Clarify interactions with bacterial efflux pumps and viral fusion proteins .

  • Clinical Translation: Initiate Phase I trials for neuropathic pain or antibiotic-resistant infections.

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